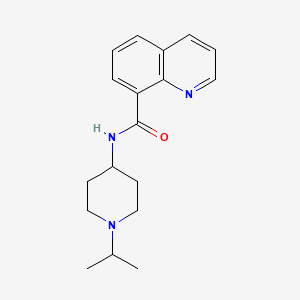
Morpholin-4-yl-(1-phenylcyclopropyl)methanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Morpholin-4-yl-(1-phenylcyclopropyl)methanone is a chemical compound that belongs to the family of cyclopropyl ketones. It has been extensively studied for its potential applications in scientific research.
Mécanisme D'action
The mechanism of action of Morpholin-4-yl-(1-phenylcyclopropyl)methanone is not fully understood. However, it is believed to act as an inhibitor of various enzymes and proteins in the human body. It has been found to inhibit the activity of various kinases and phosphatases, which are involved in various cellular processes.
Biochemical and Physiological Effects:
Morpholin-4-yl-(1-phenylcyclopropyl)methanone has been found to have various biochemical and physiological effects. It has been found to inhibit the proliferation of various cancer cells, suggesting its potential as a cancer therapeutic agent. It has also been found to have anti-inflammatory properties, which could be useful in the treatment of various inflammatory diseases.
Avantages Et Limitations Des Expériences En Laboratoire
Morpholin-4-yl-(1-phenylcyclopropyl)methanone has several advantages for lab experiments. It is relatively easy to synthesize and has high purity. It has also been found to have low toxicity, making it safe for use in various experiments. However, it has some limitations, such as its low solubility in water, which could affect its bioavailability.
Orientations Futures
There are several future directions for research on Morpholin-4-yl-(1-phenylcyclopropyl)methanone. One potential direction is to further study its mechanism of action and identify its target proteins and enzymes. Another potential direction is to study its potential as a drug candidate for the treatment of various diseases, such as cancer and inflammatory diseases. Additionally, future research could focus on improving its solubility and bioavailability to enhance its effectiveness in lab experiments.
In conclusion, Morpholin-4-yl-(1-phenylcyclopropyl)methanone is a chemical compound that has potential applications in scientific research. It has been studied for its potential as a drug candidate and chemical probe. Its mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research is needed to fully understand its potential applications and improve its effectiveness.
Méthodes De Synthèse
Morpholin-4-yl-(1-phenylcyclopropyl)methanone can be synthesized through a multi-step process. The first step involves the reaction of phenylcyclopropyl ketone with morpholine in the presence of a catalyst to form a morpholinylcyclopropyl ketone intermediate. This intermediate is then reacted with an appropriate reagent to form Morpholin-4-yl-(1-phenylcyclopropyl)methanone.
Applications De Recherche Scientifique
Morpholin-4-yl-(1-phenylcyclopropyl)methanone has been used in various scientific research studies. It has been found to have potential applications in the field of medicinal chemistry, where it has been studied for its potential as a drug candidate for the treatment of various diseases. It has also been studied for its potential use as a chemical probe to study the function of various proteins in the human body.
Propriétés
IUPAC Name |
morpholin-4-yl-(1-phenylcyclopropyl)methanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17NO2/c16-13(15-8-10-17-11-9-15)14(6-7-14)12-4-2-1-3-5-12/h1-5H,6-11H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UTYHMLVTRWQNAQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1(C2=CC=CC=C2)C(=O)N3CCOCC3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Morpholin-4-yl-(1-phenylcyclopropyl)methanone | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Methyl 4-[(3-chloropyridin-2-yl)sulfanylmethyl]benzoate](/img/structure/B7474544.png)











![2-chloro-N-[2-(dimethylamino)-2-oxoethyl]-N-methylbenzamide](/img/structure/B7474628.png)